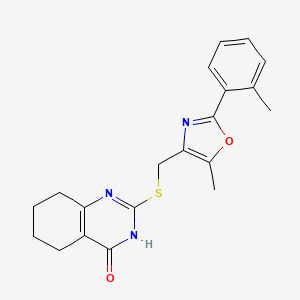
2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol is a novel chemical entity that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article focuses on the synthesis, structural properties, and biological activities of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H25N3O2S with a molecular weight of 431.6 g/mol. It features a quinazolinone core linked to an oxazole moiety via a thioether group, which is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O2S |
| Molecular Weight | 431.6 g/mol |
| CAS Number | 1114650-27-9 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinazolinone derivatives are known to inhibit various tyrosine kinases involved in cancer progression. The compound under investigation may share this property due to its structural similarities.
-
In Vitro Studies :
- Preliminary tests on cancer cell lines have shown promising results. The compound's antiproliferative effects were assessed using standard assays against a panel of human tumor cell lines.
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 20 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.
-
Mechanism of Action :
- The mechanism is believed to involve the inhibition of microtubule formation and disruption of mitotic processes in cancer cells, akin to other known antimitotic agents.
Antimicrobial Activity
The oxazole moiety is often associated with antimicrobial properties. Compounds structurally related to the one studied have demonstrated effectiveness against various bacterial strains and fungi.
| Microorganism | MIC (µg/ml) |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Aspergillus niger | 1.6 |
| Aspergillus flavus | 0.8 |
These results suggest that the compound could be explored further for its potential as an antimicrobial agent.
Case Studies
- Study on Quinazolinone Derivatives : A comprehensive evaluation of similar compounds highlighted their efficacy as kinase inhibitors and their low toxicity profiles in normal cells compared to tumor cells . This suggests a favorable therapeutic index for the compound .
- Antimicrobial Evaluation : Research conducted on oxazole derivatives showed significant antibacterial activity against resistant strains, indicating that our compound may also possess similar properties .
属性
IUPAC Name |
2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-7-3-4-8-14(12)19-21-17(13(2)25-19)11-26-20-22-16-10-6-5-9-15(16)18(24)23-20/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOSMPBGBYLAOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=C(CCCC4)C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













